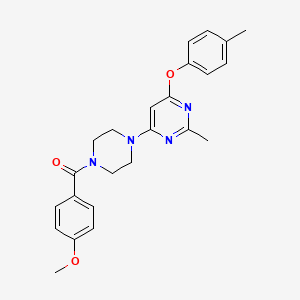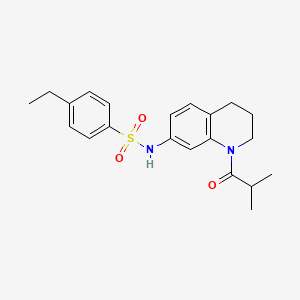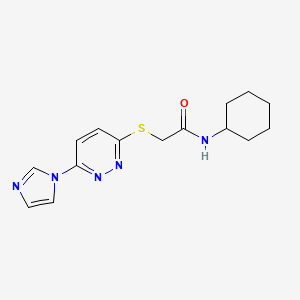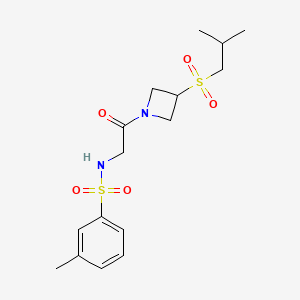![molecular formula C17H14Cl2N2O B2876808 2,4-dichloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide CAS No. 863001-83-6](/img/structure/B2876808.png)
2,4-dichloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,4-dichloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide” is a compound that contains an indole nucleus. Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This has led to a significant interest among researchers to synthesize a variety of indole derivatives .
Applications De Recherche Scientifique
Pharmacological Properties and Clinical Use
One study discusses the pharmacological properties and clinical use of Metoclopramide, highlighting its applications in gastro-intestinal diagnostics and various types of vomiting and gastro-intestinal disorders. Although not the same compound, this provides a context for understanding how structurally or functionally related benzamides are used in medical applications (Pinder et al., 2012).
Environmental and Toxicological Concerns
The environmental and toxicological aspects of herbicides, particularly focusing on 2,4-D, a herbicide with a somewhat related chemical structure, are reviewed extensively. Such studies highlight the environmental fate, eco-toxicological effects, and concerns related to the widespread use of these chemicals in agriculture and their potential impacts on human and ecosystem health (Islam et al., 2017).
Supramolecular Chemistry Applications
Benzene-1,3,5-tricarboxamide derivatives, while chemically distinct, serve as an example of how structurally complex benzamides can be utilized in supramolecular chemistry for applications ranging from nanotechnology to biomedical applications. This demonstrates the versatile utility of benzamide derivatives in scientific research (Cantekin et al., 2012).
Advanced Oxidation Processes in Environmental Remediation
Research into the degradation of acetaminophen by advanced oxidation processes sheds light on the environmental remediation potential of complex organic compounds, including benzamides. Understanding these processes can inform the development of strategies for mitigating the environmental impact of similar compounds (Qutob et al., 2022).
Orientations Futures
The future research directions for “2,4-dichloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide” and similar compounds could involve further exploration of their synthesis methods, biological activities, and mechanisms of action. Given the wide range of biological activities exhibited by indole derivatives, these compounds have immense potential to be explored for newer therapeutic possibilities .
Propriétés
IUPAC Name |
2,4-dichloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O/c1-10-6-12-7-11(2-5-16(12)21-10)9-20-17(22)14-4-3-13(18)8-15(14)19/h2-8,21H,9H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYMXSWATNAJQCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-1-methyl-3-phenyl-4-[(4-propan-2-ylphenyl)sulfanylmethyl]pyrazole](/img/structure/B2876725.png)
![3-[(4-chlorophenyl)(morpholin-4-yl)methyl]-2-phenyl-1H-indol-1-ol](/img/structure/B2876727.png)
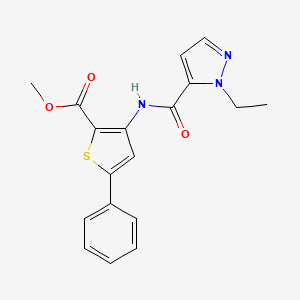
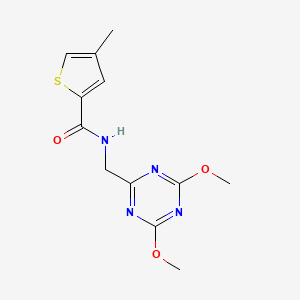
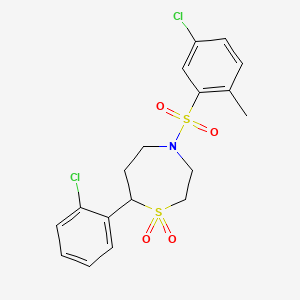
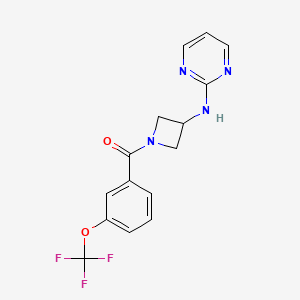


![(2Z)-8-(2,4-dimethoxyphenyl)-2-(pyridin-3-ylmethylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one](/img/structure/B2876738.png)
![2-[(4-fluorophenyl)sulfanyl]-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide](/img/structure/B2876739.png)
